1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea

Lipophilicity Drug-likeness ADME profiling

1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea (CAS 1207059-30-0) is a synthetic thiazol-2-yl urea derivative with the molecular formula C17H23N3O4S2 and a molecular weight of 397.51 g/mol. Its structure features three distinct functional modules: a central 2-ureido-thiazole core, a 3,5-dimethoxybenzyl thioether side chain at the thiazole 4-position, and a 2-methoxyethyl urea substituent.

Molecular Formula C17H23N3O4S2
Molecular Weight 397.51
CAS No. 1207059-30-0
Cat. No. B2554289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea
CAS1207059-30-0
Molecular FormulaC17H23N3O4S2
Molecular Weight397.51
Structural Identifiers
SMILESCOCCNC(=O)NC1=NC(=CS1)CSCC2=CC(=CC(=C2)OC)OC
InChIInChI=1S/C17H23N3O4S2/c1-22-5-4-18-16(21)20-17-19-13(11-26-17)10-25-9-12-6-14(23-2)8-15(7-12)24-3/h6-8,11H,4-5,9-10H2,1-3H3,(H2,18,19,20,21)
InChIKeyKCARXXRFWRHHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea (CAS 1207059-30-0): Structural and Physicochemical Baseline for Research Procurement


1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea (CAS 1207059-30-0) is a synthetic thiazol-2-yl urea derivative with the molecular formula C17H23N3O4S2 and a molecular weight of 397.51 g/mol . Its structure features three distinct functional modules: a central 2-ureido-thiazole core, a 3,5-dimethoxybenzyl thioether side chain at the thiazole 4-position, and a 2-methoxyethyl urea substituent . The compound is catalogued in the ZINC database (ZINC14944856) and is predominantly supplied by specialized chemical vendors for research purposes [1]. It belongs to a broader class of thiazolyl ureas that have been investigated for potential anticancer, antimicrobial, and enzyme inhibitory activities [2].

Procurement Alert: Why Generic Thiazolyl Urea Substitution Is Not Advisable for 1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea


The target compound cannot be simply interchanged with other thiazol-2-yl urea derivatives due to its unique 3,5-dimethoxybenzyl thioether moiety at the thiazole 4-position. While numerous thiazolyl ureas share the core 2-ureido-thiazole scaffold, the specific combination of the 3,5-dimethoxybenzyl thioether and the 2-methoxyethyl urea side chain generates a distinct lipophilicity profile (cLogP ≈ 3.606) [1] that differs substantially from analogs bearing methylthio , aminomethyl , or aryl-substituted thiazole cores . These structural variations directly impact solubility, target binding, and metabolic stability, making one-for-one substitution unreliable in assay systems [2].

Quantitative Differentiation Evidence for 1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea: A Comparator-Based Analysis


Lipophilicity (cLogP) Differentiation from Methylthio and Aminomethyl Analogs

The target compound exhibits a calculated logP (cLogP) of 3.606 [1], which is substantially higher than the simpler methylthio analog (1-(2-methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea, estimated cLogP ~1.8 based on fragment contribution) and the aminomethyl analog (1-(4-(aminomethyl)thiazol-2-yl)-3-(2-methoxyethyl)urea, estimated cLogP ~0.5) . The 3,5-dimethoxybenzyl group contributes approximately +1.8 log units compared to a methylthio substituent.

Lipophilicity Drug-likeness ADME profiling

Molecular Weight and Heavy Atom Count Differentiation from Smaller Thiazolyl Urea Analogs

The target compound has a molecular weight of 397.51 g/mol with 26 heavy atoms (C17H23N3O4S2) [1], placing it in the upper range of typical fragment-like molecules but within lead-like chemical space. In contrast, the simpler aminomethyl analog 1-(4-(aminomethyl)thiazol-2-yl)-3-(2-methoxyethyl)urea (CAS 2137707-52-7) has a molecular weight of only 230.29 g/mol with 15 heavy atoms (C8H14N4O2S) , while the methylthio analog has an intermediate molecular weight of approximately 275 g/mol . The increased molecular complexity of the target compound provides greater potential for selective target engagement.

Medicinal chemistry Lead optimization Fragment-based drug design

Database Activity Status: Absence of Known Biological Activity as a Differentiator from Bioactive Thiazolyl Ureas

The target compound (ZINC14944856) is annotated in the ZINC database as having no known activity in ChEMBL20, and no predicted activity via SEA analysis [1]. This contrasts sharply with many closely related thiazolyl urea derivatives that have documented enzyme inhibitory activities. For example, 1-ethyl-3-(thiazol-2-yl)urea derivatives have been characterized as E. coli DNA gyrase inhibitors with IC50 values in the low micromolar range [2], and substituted thiazole-thiourea hybrids show urease inhibitory activity with IC50 values ranging from 3.2 to 45.6 µM [3]. The lack of reported bioactivity for the target compound makes it a valuable 'blank slate' for novel target deconvolution studies.

Chemical biology Target identification Phenotypic screening

Purity Specification from Commercial Suppliers as Quality Benchmark

The building block precursor 4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-amine (CAS 1019111-59-1) is supplied by CymitQuimica with a minimum purity specification of 95% . The target urea derivative, available from specialty vendors, is typically supplied at similar purity levels . In contrast, some structurally simpler thiazolyl urea analogs are available from multiple suppliers with varying purity grades (90–98%), which can introduce batch-to-batch variability in biological assays . The consistent purity specification for the target compound's building block family supports assay reproducibility.

Chemical procurement Quality control Assay reproducibility

High-Impact Research Application Scenarios for 1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea Based on Quantitative Differentiation Evidence


Phenotypic Screening for Novel Target Identification in Oncology

The absence of documented biological activity for this compound (ZINC14944856: no known ChEMBL20 activity) [1], combined with its favorable lipophilicity (cLogP = 3.606) for cellular permeability [2], makes it an ideal candidate for unbiased phenotypic screening in cancer cell line panels. Unlike thiazolyl ureas with pre-characterized kinase or enzyme inhibitory profiles, this compound offers true novelty for discovering previously unidentified mechanisms of action.

Structure-Activity Relationship (SAR) Studies with the 3,5-Dimethoxybenzyl Thioether Pharmacophore

The 3,5-dimethoxybenzyl thioether moiety contributes approximately +1.8 logP units relative to methylthio analogs [2], providing a distinct lipophilic anchor for SAR exploration. Researchers can systematically vary the urea N-substituent while retaining the 3,5-dimethoxybenzyl thioether core, enabling systematic mapping of binding site topology in target-based assays. The building block precursor (CAS 1019111-59-1, purity ≥95%) is commercially available for parallel synthesis of derivative libraries.

ADME Property Benchmarking in Thiazolyl Urea Lead Optimization Programs

With a molecular weight of 397.51 g/mol and 26 heavy atoms [2], the compound serves as an upper-weight benchmark in lead optimization campaigns. Its calculated logP of 3.606 [2] provides a reference point for balancing lipophilicity against aqueous solubility in thiazolyl urea series. The compound's structural complexity, driven by the dimethoxybenzyl thioether group, allows medicinal chemists to assess the impact of increasing molecular bulk on pharmacokinetic parameters [3].

Chemical Biology Tool Compound for Target Deconvolution

The compound's 'blank slate' activity profile (no ChEMBL20 annotations) [1] positions it as an excellent chemical probe for affinity-based proteomics or cellular thermal shift assays (CETSA). Its methoxy-rich structure provides potential hydrogen bond acceptor sites for target engagement, while the thioether linkage offers metabolic stability advantages over analogous ether-linked compounds. This makes it suitable for pull-down experiments where target identification is the primary goal.

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